molecular formula C7H12OS B14448617 2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one CAS No. 76832-59-2

2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one

Cat. No.: B14448617
CAS No.: 76832-59-2
M. Wt: 144.24 g/mol
InChI Key: ZWDMFUKJXCYHLE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one is an organic compound with a unique structure that includes a thiirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of thioketones and alkenes in the presence of a catalyst to form the thiirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiirane ring to other sulfur-containing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiirane ring is opened and replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(propen-2-ylidene)thiiran-1-one: A closely related compound with a similar structure but different substituents.

    2,2-Dimethyl-3-(propan-2-ylidene)oxiran-1-one: An oxygen analog of the compound, where the sulfur atom is replaced by oxygen.

Uniqueness

2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one is unique due to its thiirane ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen analogs. The presence of sulfur in the ring structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

76832-59-2

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-ylidenethiirane 1-oxide

InChI

InChI=1S/C7H12OS/c1-5(2)6-7(3,4)9(6)8/h1-4H3

InChI Key

ZWDMFUKJXCYHLE-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(S1=O)(C)C)C

Origin of Product

United States

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